molecular formula C9H9NOS B2768208 3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene CAS No. 754190-87-9

3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene

Cat. No.: B2768208
CAS No.: 754190-87-9
M. Wt: 179.24
InChI Key: GJYVUJLLUPXCFC-UHFFFAOYSA-N
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Description

3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is a chemical compound with the molecular formula C9H9NOS. It is a derivative of benzothiophene, a bicyclic compound consisting of a benzene ring fused to a thiophene ring. This compound has gained attention in scientific research due to its potential biological activity and various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene typically involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is maintained at a low to moderate range to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Safety measures are also implemented to handle the toxic and reactive nature of phosgene .

Chemical Reactions Analysis

Types of Reactions

3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include amines, alcohols, thiols, and polyols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C. Solvents such as dichloromethane, toluene, and acetonitrile are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound include ureas, carbamates, thiocarbamates, and polyurethanes. These products have various applications in the fields of materials science, pharmaceuticals, and agrochemicals .

Scientific Research Applications

3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic groups such as amines, alcohols, and thiols, leading to the formation of stable products. This reactivity is exploited in various applications, including the synthesis of pharmaceuticals and the production of polyurethanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is unique due to the presence of both the isocyanate group and the tetrahydro modification. This combination imparts distinct reactivity and properties to the compound, making it valuable in various scientific and industrial applications .

Biological Activity

3-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is a chemical compound with the molecular formula C9_9H9_9NOS. This compound is a derivative of benzothiophene and has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. The presence of the isocyanate functional group enhances its reactivity and potential applications in various fields.

Chemical Structure and Properties

The compound features a bicyclic structure that includes a benzene ring fused to a thiophene ring. The isocyanate group (-N=C=O) is known for its high reactivity towards nucleophiles, making this compound a valuable intermediate in organic synthesis.

PropertyDetails
Molecular Formula C9_9H9_9NOS
CAS Number 754190-87-9
IUPAC Name This compound
Purity 95%

The biological activity of this compound primarily arises from its reactivity with nucleophilic sites in biological molecules. The isocyanate group can react with amines, alcohols, and thiols to form stable products such as ureas and carbamates. This reactivity underpins its potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:

  • Study Findings : A derivative was shown to exhibit broad-spectrum antitumor activity by inducing apoptosis through the activation of caspase pathways and inhibiting tubulin polymerization.
    • Key Results :
      • Induction of high expression of caspase-3 and -9.
      • Inhibition of WEE1 kinase activity.

This suggests that compounds with similar structures may serve as promising candidates for further development in cancer therapy .

Interaction with Biological Systems

Research indicates that the compound interacts significantly with various biological systems. It has been studied for its effects on cellular processes such as apoptosis and proliferation.

  • Mechanism Insights : The compound's ability to form stable adducts with proteins may disrupt normal cellular functions, leading to altered signaling pathways associated with cancer progression.

Case Study 1: Antitumor Activity

In a controlled study involving tetrahydrobenzothiophene derivatives, one particular compound exhibited significant cytotoxicity against several cancer cell lines. The study reported:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : IC50_{50} values were determined to be in the low micromolar range for all tested lines, indicating potent anticancer activity.

Case Study 2: Synthesis and Characterization

A synthetic route for producing this compound was developed involving the reaction of tetrahydrobenzothiophene with phosgene under controlled conditions. This study emphasized:

  • Yield : High yields were achieved through optimized reaction conditions.
  • Characterization Techniques : NMR and mass spectrometry confirmed the structure and purity of the synthesized compound.

Properties

IUPAC Name

3-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c11-6-10-8-5-12-9-4-2-1-3-7(8)9/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYVUJLLUPXCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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